

2-Amino-3-bromo-5-chloropyridine basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-3-bromo-5-chloropyridine**

Cat. No.: **B1272082**

[Get Quote](#)

An In-depth Technical Guide to the Basic Properties of **2-Amino-3-bromo-5-chloropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group and two different halogen atoms, provides multiple reactive sites for chemical modification. This compound serves as a key intermediate in the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2][3]} Its applications extend to medicinal chemistry as a precursor for novel therapeutic compounds and in materials science for the production of specialized polymers.^[1] This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in synthetic applications.

Core Physicochemical Properties

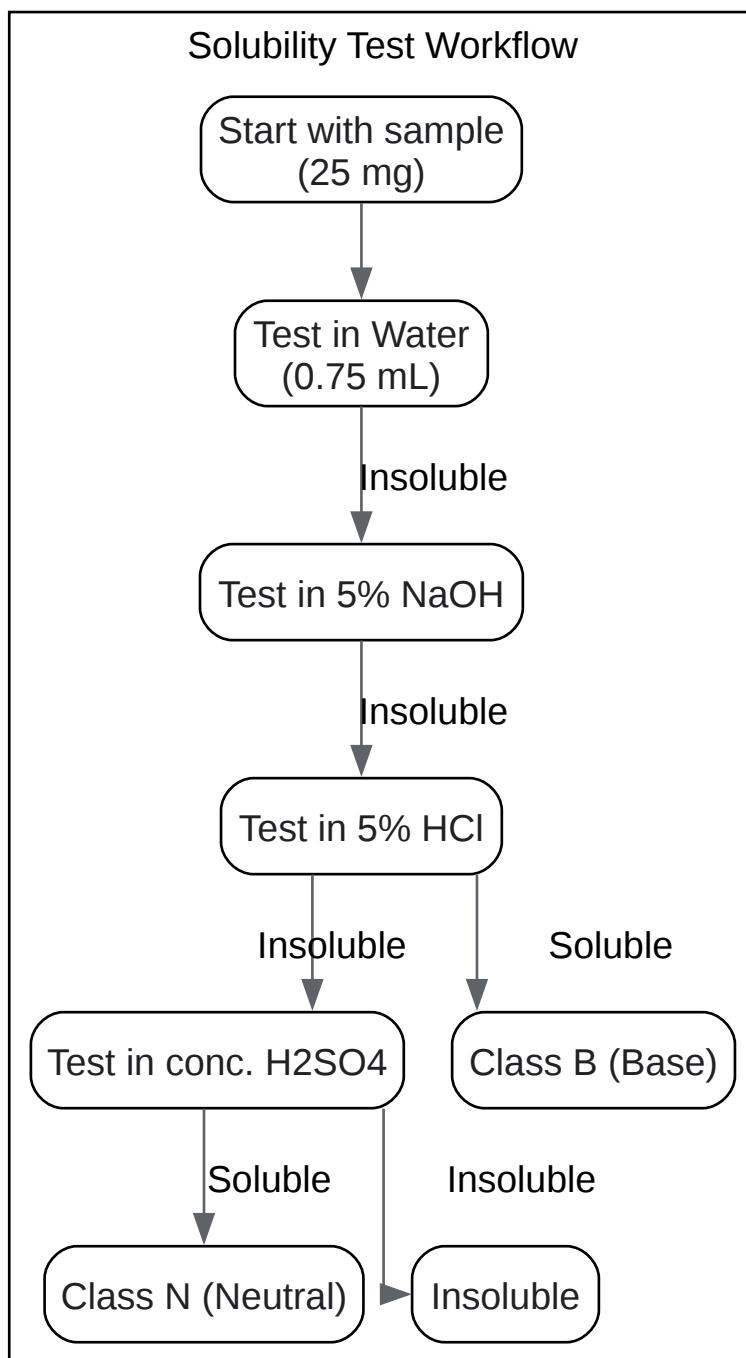
The fundamental physicochemical properties of **2-Amino-3-bromo-5-chloropyridine** are crucial for its handling, reaction optimization, and application development. The data available from various suppliers and databases are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ BrClN ₂	[4][5]
Molecular Weight	207.46 g/mol	[1][2][5]
CAS Number	26163-03-1	[4][5][6]
Appearance	White to off-white, pale yellow, or brown crystalline solid/powder.	[1][4][6]
Melting Point	80-83 °C, 82-83 °C, 84 °C, 99-101 °C	[1][2][4][6][7]
Boiling Point	256.2 °C at 760 mmHg (Predicted: 306.4 °C at 760 mmHg)	[4][7]
Density	1.834 g/cm ³	[4][7]
LogP	2.66090 (Predicted: 2.44)	[4][7]
Flash Point	108.7 °C (Predicted: 139.1 °C)	[4][7]
Vapor Pressure	0.116 mmHg at 25°C (Predicted: 0.0 mmHg at 25°C)	[4][7]
pKa (Predicted)	-0.54 ± 0.10 (for the related isomer 3-Amino-2-bromo-5-chloropyridine)	[8]
Solubility	Generally soluble in organic solvents like dichloromethane and ethyl acetate.[7]	

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **2-Amino-3-bromo-5-chloropyridine**. Below are standard protocols for determining its key basic properties.

Determination of Solubility Class


This protocol provides a qualitative assessment of the compound's solubility in various solvents, which can indicate the presence of acidic or basic functional groups.[\[9\]](#)

Materials:

- **2-Amino-3-bromo-5-chloropyridine**
- Small test tubes
- Spatula
- Solvents: Deionized water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

Procedure:

- Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[\[9\]](#)
- Ether Solubility: If the compound is water-soluble, repeat the test with 0.75 mL of diethyl ether in a clean test tube.[\[9\]](#)
- Acid/Base Solubility:
 - If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Shaking is required to observe any reaction or dissolution.
 - If it dissolves in 5% NaOH, test a fresh sample in 5% NaHCO₃ to differentiate between strong and weak acids.[\[9\]](#)
 - If it is insoluble in 5% NaOH, test a fresh sample for solubility in 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic group, such as the amino group on the pyridine ring.[\[9\]](#)
- Sulfuric Acid Test: For compounds insoluble in water, dilute acid, and dilute base, test for solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of neutral compounds containing nitrogen or oxygen.

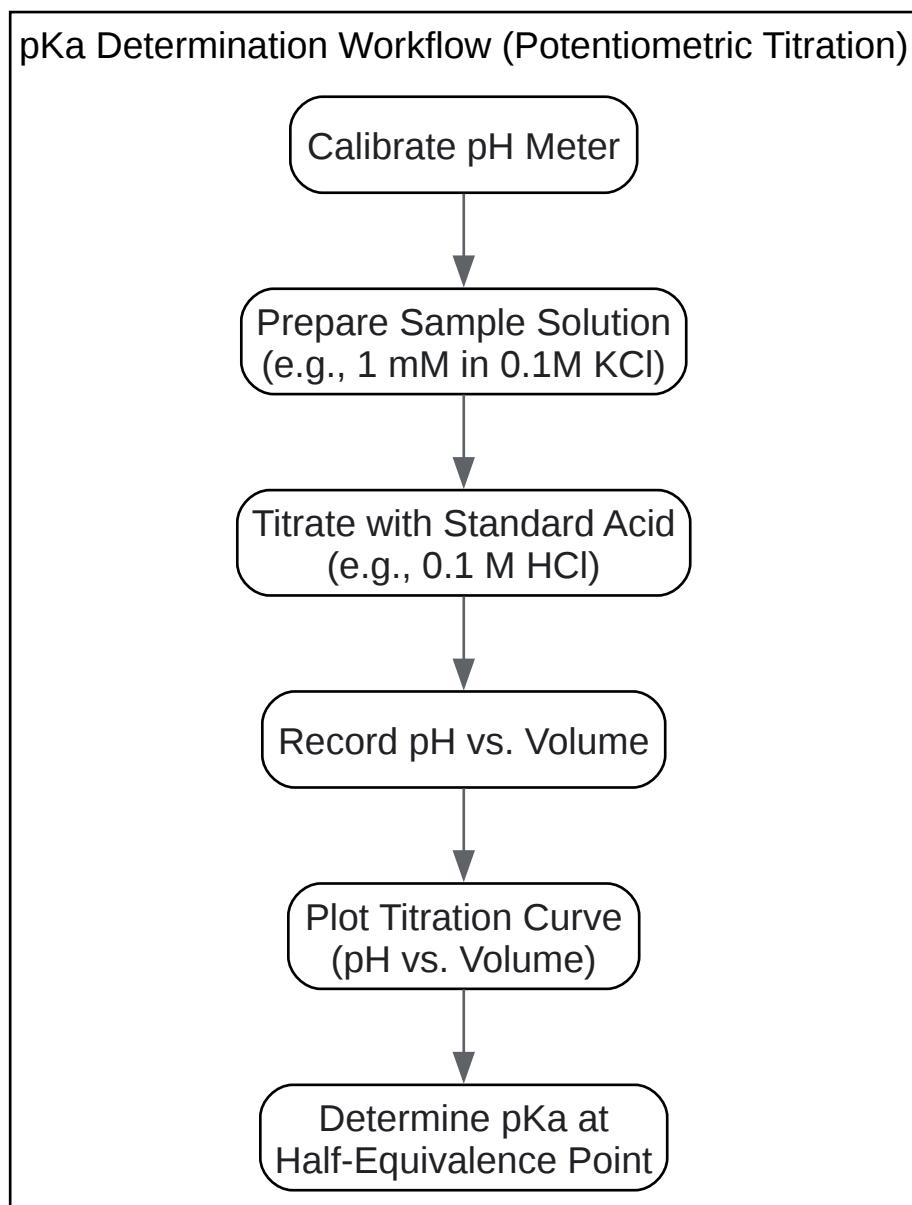
[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility class of an organic compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique used to determine the dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.

[10]


Materials:

- **2-Amino-3-bromo-5-chloropyridine** (high purity)
- Potentiometer with a calibrated pH electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M HCl solution
- Deionized water, Potassium chloride (KCl)

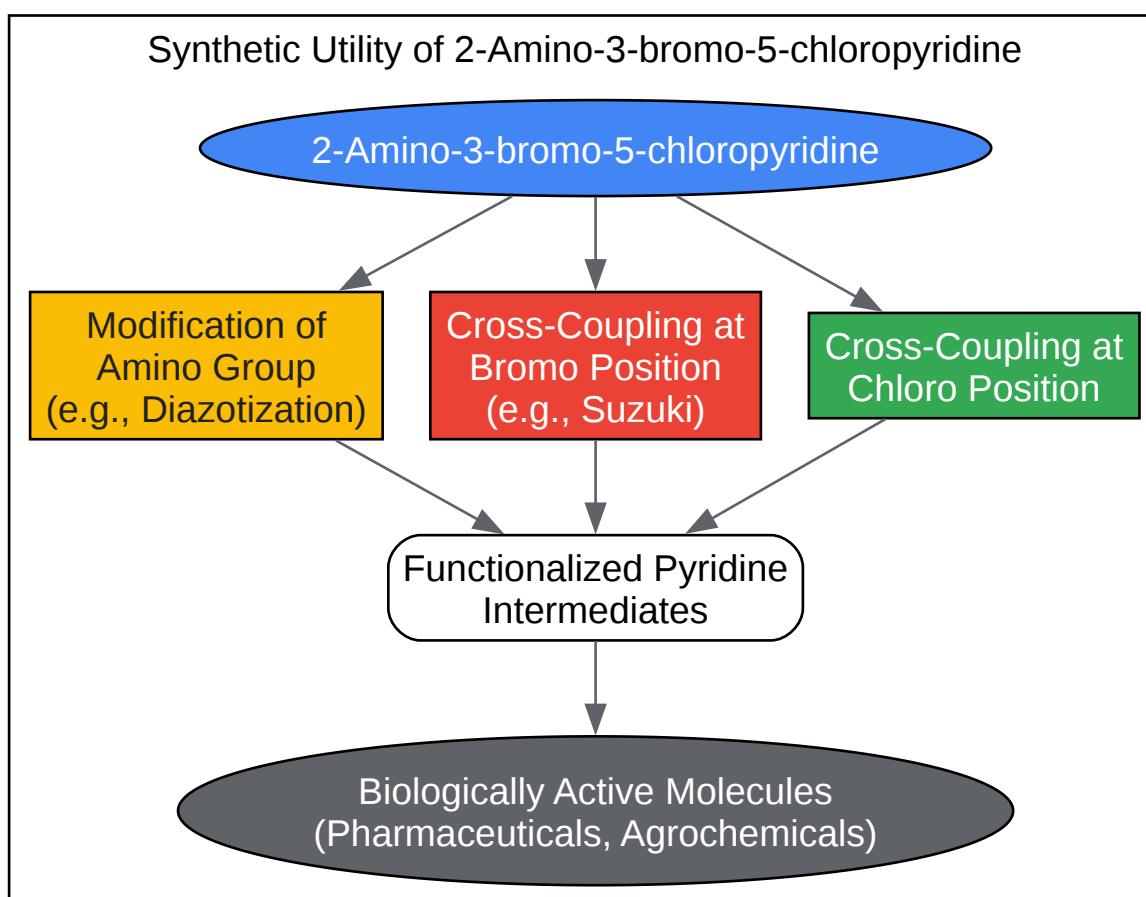
Procedure:

- Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
- Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.1 M.[12]
- Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
- Titration: Titrate the solution by adding small, precise aliquots of the standardized 0.1 M HCl solution from a burette. The amino group on the pyridine ring is basic and will be protonated by the acid.
- Data Collection: Record the pH value after each addition of titrant, allowing the solution to equilibrate. Continue the titration well past the equivalence point.
- Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12] The experiment should be repeated at

least three times to ensure reproducibility.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination using potentiometric titration.


Role in Chemical Synthesis

2-Amino-3-bromo-5-chloropyridine is not typically an end-product but rather a crucial starting material or intermediate. Its functional groups—the amino group and two distinct halogen

atoms (bromine and chlorine)—offer regioselective reactivity, making it a valuable scaffold in synthetic chemistry.

- Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, and kinase inhibitors.[\[1\]](#) [\[2\]](#)
- Agrochemical Chemistry: The compound is employed in the formulation of herbicides and fungicides, providing effective solutions for crop protection.[\[1\]](#)
- Synthetic Reactions: The amino group can be diazotized and replaced, while the bromine and chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

The following diagram illustrates its general role as a synthetic building block.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **2-Amino-3-bromo-5-chloropyridine** in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-chloropyridine [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 2-Bromo-3-amino-5-chloropyridine Detailed Information, Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 8. 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | 90902-83-3 [m.chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- To cite this document: BenchChem. [2-Amino-3-bromo-5-chloropyridine basic properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272082#2-amino-3-bromo-5-chloropyridine-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com